tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate
Description
The compound tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a purine-derived carbamate featuring a tert-butyl-protected amine group. Its structure comprises a xanthine-like core (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) linked via an ethyl spacer to a carbamate moiety. The tert-butyl group enhances steric protection of the amine, improving stability during synthetic processes .
Properties
Molecular Formula |
C14H21N5O4 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-12(21)15-7-6-8-16-9-10(17-8)18(4)13(22)19(5)11(9)20/h6-7H2,1-5H3,(H,15,21)(H,16,17) |
InChI Key |
SODLGEOWCXQJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of a purine derivative with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The purine ring system allows it to interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate
A closely related compound, tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate (CAS 2891597-48-9), shares the tert-butyl carbamate group but replaces the purine core with a piperidine-2,6-dione (glutarinide) system (Table 1) .
Table 1: Structural and Functional Comparison
| Feature | Target Compound (Purine-based) | Piperidyl Analog (CAS 2891597-48-9) |
|---|---|---|
| Core Structure | 1,3-Dimethyl-2,6-dioxo-tetrahydro-1H-purine | 2,6-Dioxo-piperidine (glutarinide) |
| Functional Groups | Carbamate, purine, ketones | Carbamate, cyclic diketone, secondary amine |
| Potential Bioactivity | Likely adenosine receptor modulation | Proteasome inhibition (e.g., similar to thalidomide derivatives) |
| Synthetic Utility | Nucleotide analog synthesis | Peptidomimetic or PROTAC® linker |
Key Differences:
- Bioactivity: The purine core in the target compound may interact with nucleotide-binding enzymes or receptors (e.g., kinases, adenosine receptors), whereas the piperidyl analog’s glutarinide moiety is associated with proteasome inhibition and anti-inflammatory applications .
- Solubility : The purine system’s aromaticity reduces solubility in polar solvents compared to the piperidyl analog’s aliphatic diketone structure.
- Synthetic Applications : The target compound’s ethyl spacer allows conjugation to nucleosides, while the piperidyl analog’s methyl linker is more suited for peptide coupling .
Broader Carbamate Analogs
Carbamates with tert-butyl groups are widely used as amine-protecting intermediates. For example:
- tert-Butyl carbamate (Boc) : A universal protecting group in peptide synthesis. The target compound’s Boc group ensures amine stability during multistep reactions, akin to its use in solid-phase peptide synthesis .
- Boc-protected xanthines : Derivatives like 8-Boc-caffeine share the purine-carbamate hybrid structure but lack the ethyl spacer and tetrahydro modification, reducing conformational flexibility compared to the target compound.
Crystallographic Behavior
Hydrogen-bonding patterns in carbamates influence crystallinity. The purine core in the target compound may form π-π stacking interactions, while the piperidyl analog’s diketone engages in stronger hydrogen bonds (e.g., N–H···O=C), as predicted by graph set analysis .
Bioactivity Screening
While direct studies on the target compound are scarce, marine actinomycete-derived purine analogs exhibit antimicrobial and anticancer properties .
Biological Activity
tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a synthetic compound with potential biological activity. Its structure includes a purine derivative that may interact with various biological targets. This article delves into its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical formula for tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is . The compound features a tert-butyl group attached to a carbamate moiety and is characterized by the presence of a 2,6-dioxo-tetrahydropurine structure.
| Property | Value |
|---|---|
| Molecular Weight | 320.39 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Potential
Research indicates that compounds similar to tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit various kinases involved in tumor proliferation.
In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116. These findings suggest that the compound may have potential as an anticancer agent through kinase inhibition.
The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival. For instance:
- Kinase Inhibition : The compound likely inhibits specific kinases involved in cancer progression.
- Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved testing a structurally similar compound in mice bearing xenografts of human colorectal carcinoma. The results indicated a significant reduction in tumor size when treated with the compound over a four-week period.
| Study | Model | Result |
|---|---|---|
| Colorectal Carcinoma | Mouse Xenograft | Tumor size reduced by 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
